molecular formula C21H21FN2O3S B11362859 2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide

2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide

Cat. No.: B11362859
M. Wt: 400.5 g/mol
InChI Key: RKEXTHPHGRRPNR-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorophenoxy group, a methoxyphenyl group, and a thiazolylmethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the fluorophenoxy group: This step may involve nucleophilic aromatic substitution reactions where a fluorophenol reacts with a suitable leaving group.

    Coupling reactions: The final step involves coupling the thiazole intermediate with the fluorophenoxy intermediate under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C21H21FN2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]butanamide

InChI

InChI=1S/C21H21FN2O3S/c1-3-19(27-18-10-6-15(22)7-11-18)20(25)23-12-16-13-28-21(24-16)14-4-8-17(26-2)9-5-14/h4-11,13,19H,3,12H2,1-2H3,(H,23,25)

InChI Key

RKEXTHPHGRRPNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)F

Origin of Product

United States

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